4-Bromo-3-methylanisole

Catalog No.
S663478
CAS No.
27060-75-9
M.F
C8H9BrO
M. Wt
201.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-methylanisole

CAS Number

27060-75-9

Product Name

4-Bromo-3-methylanisole

IUPAC Name

1-bromo-4-methoxy-2-methylbenzene

Molecular Formula

C8H9BrO

Molecular Weight

201.06 g/mol

InChI

InChI=1S/C8H9BrO/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,1-2H3

InChI Key

BLZNSXFQRKVFRP-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OC)Br

Canonical SMILES

CC1=C(C=CC(=C1)OC)Br

4-Bromo-3-methylanisole, also known as 1-bromo-4-methoxy-2-methylbenzene, is an organic compound with the molecular formula C8H9BrOC_8H_9BrO and a molecular weight of approximately 201.061 g/mol. It is characterized by a bromo group attached to the para position of a methoxy-substituted methylbenzene (anisole). This compound is notable for its unique structure, which includes a bromine atom, a methoxy group, and a methyl group, contributing to its chemical reactivity and potential applications in various fields.

Organic Synthesis:

1-Bromo-4-methoxy-2-methylbenzene, also known as 4-bromo-o-methylanisole, serves as a valuable building block in organic synthesis. Its reactive bromine atom allows for further functionalization through various coupling reactions, enabling the creation of diverse complex molecules. For example, researchers have employed 1-bromo-4-methoxy-2-methylbenzene in the synthesis of biologically active compounds, such as potential anticonvulsant agents [].

Precursor for Pharmaceuticals and Fine Chemicals:

Due to its unique chemical structure, 1-bromo-4-methoxy-2-methylbenzene can be used as a precursor for the synthesis of various pharmaceuticals and fine chemicals. Its methoxy and methyl groups offer specific functionalities that can be advantageous in the development of new drugs and materials. Studies have explored the potential of 1-bromo-4-methoxy-2-methylbenzene as a starting material for the synthesis of novel anti-inflammatory agents [].

The primary reaction involving 4-bromo-3-methylanisole is its bromination, where it can undergo further substitution reactions. The bromine atom can be replaced or further reacted under specific conditions, making it a versatile intermediate in organic synthesis. For instance, it can participate in coupling reactions such as the Heck and Suzuki reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of complex organic molecules .

While specific biological activities of 4-bromo-3-methylanisole are not extensively documented, compounds with similar structures often exhibit various biological properties. For example, halogenated anisoles can show antimicrobial or antifungal properties. The presence of the bromine atom may enhance these activities due to its electronegative nature, potentially affecting the compound's interaction with biological targets.

The synthesis of 4-bromo-3-methylanisole can be achieved through several methods:

  • Vapor-phase Bromination: This method involves introducing 3-methyl anisole into a reactor where it is vaporized. Bromine vapor is then introduced into this reaction zone. The process is maintained at temperatures below 100 °C and pressures between 10 mm to 200 mm mercury to optimize yield while minimizing impurities .
  • Liquid-phase Bromination: A more traditional method where bromine reacts with 3-methyl anisole in a liquid phase, although this may lead to higher dibrominated impurities compared to vapor-phase methods .
  • Alternative Alkylation: Other synthetic routes may involve alkylating agents that introduce different alkyl groups into the anisole framework followed by bromination.

4-Bromo-3-methylanisole is primarily used as an intermediate in organic synthesis. Its applications include:

  • Pharmaceuticals: It can serve as a building block for various drugs.
  • Agricultural Chemicals: The compound may be utilized in the development of pesticides or herbicides.
  • Material Science: It can be involved in creating polymers or other materials through coupling reactions.

Several compounds share structural similarities with 4-bromo-3-methylanisole. Below is a comparison highlighting its uniqueness:

CompoundStructureNotable Features
3-Methyl anisoleC₇H₈OLacks halogen; used as a precursor
4-Chloro-3-methylanisoleC₈H₈ClOChlorine instead of bromine; different reactivity
4-Iodo-3-methylanisoleC₈H₉IOIodine enhances nucleophilicity; used in coupling
4-Bromo-2-methylanisoleC₈H₉BrODifferent positioning of bromo group; alters properties

Uniqueness

4-Bromo-3-methylanisole stands out due to its specific combination of functional groups and their positions on the aromatic ring, which influence its reactivity and potential applications in organic synthesis compared to other halogenated anisoles.

XLogP3

2.6

UNII

OKR329132J

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

27060-75-9

Wikipedia

1-bromo-4-methoxy-2-methylbenzene

General Manufacturing Information

Benzene, 1-bromo-4-methoxy-2-methyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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